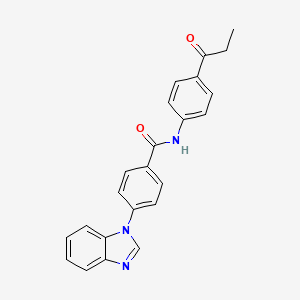![molecular formula C19H16F2N4O2 B7433922 3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide](/img/structure/B7433922.png)
3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known by its chemical name, GSKJ4, and is a potent inhibitor of the enzyme JumonjiC domain-containing histone demethylases (JMJDs). In
Mechanism of Action
The mechanism of action of GSKJ4 involves the inhibition of 3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide, which are enzymes that remove methyl groups from histone proteins. This activity is important for the regulation of gene expression, and inhibition of this compound leads to an increase in the levels of H3K27me3, a histone modification associated with gene silencing. This increase in H3K27me3 levels leads to the downregulation of genes involved in cancer progression and other diseases.
Biochemical and Physiological Effects
GSKJ4 has been shown to have significant biochemical and physiological effects. In addition to its role in the regulation of gene expression, GSKJ4 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of GSKJ4 for lab experiments is its high potency and selectivity for 3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide. This allows for specific targeting of gene expression and provides a powerful tool for studying the role of epigenetics in disease. However, one limitation of GSKJ4 is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Future Directions
For the study of GSKJ4 include the development of more potent and selective inhibitors of 3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide, the study of its role in other diseases, and its use in combination with other therapies.
Synthesis Methods
The synthesis method of GSKJ4 involves a multi-step process that starts with the reaction of 4-methylbenzoyl chloride with 4-aminophenylpyrimidine. The resulting compound is then reacted with difluoromethoxybenzene to obtain 3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide. This synthesis method has been optimized to produce high yields of GSKJ4 with high purity.
Scientific Research Applications
GSKJ4 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of epigenetics, where GSKJ4 has been shown to selectively inhibit the activity of 3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide, which are enzymes involved in the regulation of gene expression. This inhibition leads to an increase in the levels of H3K27me3, a histone modification associated with gene silencing, and has been shown to have therapeutic potential in cancer and other diseases.
properties
IUPAC Name |
3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O2/c1-12-3-4-13(11-16(12)27-18(20)21)17(26)24-14-5-7-15(8-6-14)25-19-22-9-2-10-23-19/h2-11,18H,1H3,(H,24,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSYTUZHOXPAHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC=N3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-[(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropyl]methanone](/img/structure/B7433848.png)
![1-[[2-(Ethoxymethyl)-6-methylpyrimidin-4-yl]amino]-3-[2-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]urea](/img/structure/B7433868.png)

![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide](/img/structure/B7433881.png)

![N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide](/img/structure/B7433891.png)
![5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide](/img/structure/B7433907.png)
![3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide](/img/structure/B7433911.png)

![2-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7433916.png)

![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![5-ethyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433941.png)
![4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide](/img/structure/B7433948.png)